![molecular formula C21H20N4O2S2 B4615683 N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4615683.png)
N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]
Overview
Description
- “N,N'-(4-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]” seems to be a specialized chemical compound. While specific information on this compound is scarce, related research focuses on similar chemical structures and their applications.
Synthesis Analysis
- The synthesis of related compounds involves complex chemical reactions, often involving interactions with diverse reagents. For example, Arafat et al. (2022) describe the synthesis of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives involving N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide (Arafat, Khalifa, El‐Taweel, Ayyad, & Mohamed, 2022).
Molecular Structure Analysis
- The molecular structures of similar compounds reveal complex arrangements. For instance, Lin et al. (2001) studied N,N'-(1,2-phenylene)bis(pyridine-2-carboxamide) and found significant dihedral angles between rings in the molecular structure (Lin, Zhang, Xu, Ke, & Guo, 2001).
Chemical Reactions and Properties
- Reactions involving related compounds can lead to the formation of various derivatives with different properties. For example, the reaction of certain bis-acetamides with aniline results in bis(methylzinc) 1,2-bis(phenylamido)-1,2-dipyridylethane (Westerhausen et al., 2002).
Physical Properties Analysis
- The physical properties of these compounds vary. For instance, polymers derived from similar compounds show different thermal and solubility properties, as observed by Ueda et al. (1997) in their study on poly(bis(pyrrol-2-yl)arylenes) (Ueda, Hayakawa, & Haba, 1997).
Chemical Properties Analysis
- The chemical properties are influenced by the molecular structure and the nature of substitutions. Guan et al. (2014), for instance, synthesized polyimides with different aromatic diamine monomers, resulting in materials with unique optical and dielectric properties (Guan, Wang, Song, Dang, Chen, Zhou, & Zhao, 2014).
Scientific Research Applications
PET Imaging Agent Synthesis
One application of similar compounds involves the synthesis of a radiolabeled derivative, designed for use in positron emission tomography (PET) imaging. This derivative was assessed for its ability to penetrate the brain and distribute across organs in animal models, indicating its potential in medical imaging technologies (Kimura et al., 2013).
Anti-HIV Activity
Another study focused on the anti-HIV properties of a symmetrical 1-pyrrolidineacetamide compound, highlighting its ability to inhibit HIV-1 integrase's binding to viral DNA. This suggests potential for the development of new anti-HIV treatments (Du et al., 2008).
Material Science Applications
Research in material science has explored the synthesis and characterization of new optically active poly(azo-ester-imide)s, indicating a diverse range of applications for similar compounds in creating materials with specific optical and thermal properties (Hajipour et al., 2009).
Solar Cell Performance Enhancement
In the field of renewable energy, studies have demonstrated the use of pyridine-anchor co-adsorbents alongside ruthenium dyes to enhance the performance of dye-sensitized solar cells (DSSCs). This research indicates the role of such compounds in improving solar cell efficiency and light absorption capabilities (Wei et al., 2015).
Advanced Polymer Research
Another application includes the development of conjugated polymers with pH-dependent optical properties, showcasing the potential of compounds with similar structures in creating materials that can respond to environmental changes (Gao et al., 2007).
properties
IUPAC Name |
N-[4-methyl-3-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-15-8-9-16(24-18(26)13-28-20-6-2-4-10-22-20)12-17(15)25-19(27)14-29-21-7-3-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLKXQKNZQDIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)NC(=O)CSC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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